Samandarone

Description

Structure

3D Structure

Properties

CAS No. |

467-52-7 |

|---|---|

Molecular Formula |

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one |

InChI |

InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16+,17+,18-,19+/m1/s1 |

InChI Key |

XWTQFFNBWQHSFL-ZZOJTZHCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Samandarone; Samandaron; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Samandarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the steroidal alkaloid Samandarone, focusing on its intricate chemical structure and stereochemistry. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key relationships and workflows.

Introduction

This compound is a toxic steroidal alkaloid found in the skin gland secretions of the European fire salamander (Salamandra salamandra)[1][2]. It is a key component of the salamander's chemical defense mechanism, exhibiting significant toxicity[3]. Structurally, it is closely related to Samandarine, the principal alkaloid in these secretions, from which it differs by the oxidation of a secondary alcohol to a ketone[4]. The complex, caged polycyclic structure and specific stereochemistry of this compound are crucial for its biological activity and have been the subject of extensive chemical investigation.

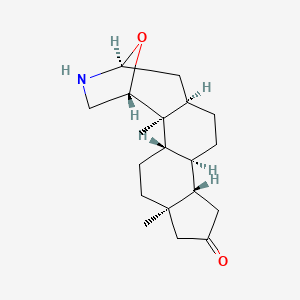

Chemical Structure

This compound possesses a unique and rigid pentacyclic structure. It is classified as a 3-aza-A-homoandrostane derivative, meaning the A-ring of the typical steroid nucleus is expanded to include a nitrogen atom, and is further constrained by a 1,4-epoxy bridge[1].

-

Molecular Formula : C₁₉H₂₉NO₂[1]

-

Core Skeleton : The molecule is built upon a modified steroid backbone. The key features include:

-

An expanded A-ring incorporating a nitrogen atom to form an azepinone system.

-

An ether linkage between C-1 and C-4, creating a rigid oxa-bridge.

-

A ketone group at the C-16 position[4].

-

-

Systematic Name : The IUPAC name for this compound is (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one[1][5].

The structural relationship between Samandarine and this compound is illustrated below.

Stereochemistry

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule contains multiple chiral centers, and its absolute configuration has been unequivocally established.

-

Absolute Configuration : The stereochemistry of this compound was confirmed through extensive spectroscopic analysis and its chemical relationship to Samandarine, whose structure was determined by X-ray crystallography in 1961[6]. The established configuration is defined by the IUPAC name, which specifies the orientation at each stereocenter (1R, 2S, 3S, 6R, 10S, 11S, 14R, 16S)[1].

-

Optical Activity : this compound is optically active. The specific rotation has been reported as [α]D²¹ -115.7° in acetone, indicating that it rotates plane-polarized light to the left (levorotatory)[4].

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₉NO₂ | [1] |

| Molecular Weight | 303.4 g/mol | [1] |

| CAS Number | 467-52-7 | [1] |

| Appearance | Needles | [4] |

| Melting Point | 191-192°C (from methyl ethyl ketone) | [4] |

| Optical Rotation | [α]D²¹ -115.7° (acetone) | [4] |

| IUPAC Name | (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one | [1][5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | High-field NMR data have been reported, allowing for the assignment of protons in the complex polycyclic system. | [7] |

| ¹³C NMR | High-field NMR data have been reported, confirming the carbon skeleton and the presence of the C=O group. | [7] |

| Mass Spectrometry | GC/EI-MS and HR-ESI-MS data are available, confirming the molecular formula and fragmentation patterns. | [7] |

| Infrared (IR) | IR spectra show characteristic absorption bands for the ketone (C=O) functional group. | [7] |

Experimental Protocols

The isolation and structural elucidation of this compound require specialized techniques due to its presence in a complex mixture of related alkaloids.

A noninvasive procedure is used to obtain the skin secretions from fire salamanders, which are then subjected to chromatographic separation.

-

Sample Collection : Skin secretions are collected from captive specimens without harming the animals.

-

Extraction : The crude secretion is extracted with a suitable organic solvent, such as methanol or a methanol/dichloromethane mixture.

-

Chromatographic Separation : The crude extract is separated using semipreparative High-Performance Liquid Chromatography (HPLC)[2][7].

-

Column : A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase : A gradient of solvents, such as water and acetonitrile (often with an additive like formic acid), is employed to separate the different alkaloids.

-

Detection : As the alkaloids lack a strong UV chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) is often used[7].

-

-

Purification : Fractions containing this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

A combination of spectroscopic methods is essential to confirm the structure and stereochemistry of the isolated this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the purified compound (~1 mg) is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃)[7][8].

-

Instrumentation : High-field NMR instruments (e.g., 600 MHz or higher) are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra[7].

-

Analysis : These experiments allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule. NOESY experiments are used to confirm the relative stereochemistry through spatial correlations[7].

-

-

Mass Spectrometry (MS) :

-

Instrumentation : High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule, which confirms its elemental composition[7].

-

Technique : Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze the sample and compare its fragmentation pattern and retention time with known standards[7].

-

-

X-ray Crystallography :

-

Principle : While NMR and MS can define the structure, single-crystal X-ray crystallography provides the most definitive proof of the absolute configuration[9].

-

Methodology : A suitable single crystal of this compound is grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice is determined[10]. This method was historically crucial in confirming the structure of the parent compound, Samandarine[6].

-

The general workflow for the isolation and characterization of this compound is depicted in the following diagram.

References

- 1. This compound | C19H29NO2 | CID 12315228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Samandarine [drugfuture.com]

- 5. CharChem. This compound [easychem.org]

- 6. Samandarin - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Absolute configuration - Wikipedia [en.wikipedia.org]

- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]

The Natural Occurrence and Isolation of Samandarone from Salamandra Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the steroidal alkaloid Samandarone, focusing on its natural distribution within salamanders of the Salamandra genus and the methodologies for its extraction, purification, and characterization. This compound is a key component of the toxic skin secretions of fire salamanders, which serve as a chemical defense mechanism against predators and microbial pathogens.[1][2][3] The unique structure and biological activity of this compound make it a subject of interest for toxicological and pharmaceutical research.

Natural Occurrence and Biosynthesis

This compound is a prominent toxic alkaloid found in the skin secretions of various salamander species, most notably the European fire salamander, Salamandra salamandra.[2][4] The compound is produced and stored in specialized granular glands, which are densely concentrated in the parotoid glands on the head and are also distributed across the dorsal skin.[1][5] While this compound is a major alkaloid in S. salamandra, its concentration and ratio relative to other alkaloids, such as Samandarine, can exhibit significant intraspecific variability.[4][6]

The presence of this compound is not limited to the Salamandra genus; it has also been identified in other members of the Salamandridae family, indicating a wider distribution of this class of alkaloids.[7] The biosynthesis of this compound is an endogenous process, with cholesterol serving as the precursor molecule.[7][8] The synthesis is believed to occur in the liver, testes, and ovaries, involving enzymatic degradation of the cholesterol side chain and the incorporation of a nitrogen atom to form the characteristic steroidal structure.[4][6][8] Notably, the larvae of these salamanders are devoid of these alkaloids.[4][6]

Table 1: Documented Occurrence of this compound in Amphibian Genera

| Genus | Species Example | Family | Finding | Reference |

|---|---|---|---|---|

| Salamandra | S. salamandra | Salamandridae | Major alkaloid in skin secretions. | [2][4][7] |

| Lyciasalamandra | L. billae | Salamandridae | Confirmed presence of this compound. | [6][7] |

| Calotriton | N/A | Salamandridae | Detected in low concentrations. | [7] |

| Euproctus | N/A | Salamandridae | Detected in low concentrations. | [7] |

| Lissotriton | L. vulgaris | Salamandridae | Detected in low concentrations. | [7] |

| Triturus | T. cristatus | Salamandridae | Detected in low concentrations. |[6][7] |

The biosynthetic pathway for this compound, while not fully elucidated, is understood to originate from cholesterol. The process involves significant modification of the steroid core, including the expansion of the A-ring via nitrogen insertion and the degradation of the C-17 side chain.[8][9]

Caption: High-level overview of the this compound biosynthetic pathway.

Isolation and Purification Protocol

Modern isolation techniques allow for the non-invasive collection and purification of this compound from salamander secretions.[1][2] Older methods often involved sacrificing the animals.[8] The protocol outlined below is based on recently developed methods that prioritize animal welfare and yield high-purity compounds for analysis.[1][5]

Collection of Glandular Secretion

A non-invasive "milking" procedure is employed to collect the raw material.[1]

-

Hold a single salamander (S. salamandra) securely.

-

Position a clean glass collection container near the parotoid glands located on the head.

-

Apply gentle, consistent pressure to the parotoid glands using your thumbs.

-

The salamander will release a milky white poison, which is collected directly into the container. The process can be repeated for glands along the tail root.

Extraction

-

To 1 gram of collected glandular secretion, add 15 mL of methanol (HPLC grade).[1]

-

Agitate the mixture by gentle shaking for approximately 20 minutes to ensure thorough extraction of the alkaloids.[1]

-

Filter the methanolic extract to remove insoluble proteins and cellular debris.

-

The resulting clear filtrate, containing the crude alkaloid mixture, is ready for analysis and purification.

Purification

Purification is primarily achieved using High-Performance Liquid Chromatography (HPLC). A key challenge is the lack of a strong UV-vis chromophore in this compound, necessitating detection by mass spectrometry (MS).[1]

-

Analytical HPLC-MS: Initially, an aliquot of the crude extract is analyzed by HPLC coupled to a mass spectrometer (e.g., HESI-MS) to identify the retention time of this compound and other alkaloids.[1][5]

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient system is typically used, for example, starting with a mixture of acetonitrile and water with a constant concentration of 0.1% formic acid.[1][5] The acetonitrile content is gradually increased to elute compounds of increasing hydrophobicity.[5]

-

-

Semipreparative HPLC: The purification is scaled up from the analytical method to a semipreparative HPLC system equipped with a larger capacity column.[1]

-

Fractions are collected based on the retention times determined during the analytical run.

-

MS detection is used to identify the fractions containing the compound of interest.

-

Multiple runs may be necessary to process the entire extract and obtain sufficient quantities of pure this compound.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Step-by-step workflow from salamander to pure compound.

Characterization and Data

Following isolation, the identity and purity of this compound are confirmed using a suite of modern analytical techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and molecular formula.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) provides further structural information.[2][4]

-

Nuclear Magnetic Resonance (NMR): High-field 1D and 2D NMR spectroscopy (e.g., COSY, HMBC) is essential for the complete structural elucidation and confirmation of the compound's stereochemistry.[1][2]

Table 2: Physicochemical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₁NO₂ | [1] |

| Appearance | Colorless semisolid (as part of a purified fraction) | [3] |

| Class | Steroidal Alkaloid | [2][7] |

| Core Structure | 2a-aza-A-homo-5β-steroid with a 1α,3α-oxide bridge | [9] |

| Detection Method | Primarily Mass Spectrometry (lacks strong UV-vis absorbance). | [1] |

| Analytical Techniques | HPLC-MS, GC-MS, HRMS, NMR. |[1][2] |

This guide summarizes the current knowledge on the natural occurrence and isolation of this compound. The methodologies described, particularly the non-invasive collection and advanced chromatographic purification, are crucial for enabling further research into the biological activities and potential applications of this unique natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Arsenal of Bioactive Molecules in the Skin Secretion of Urodele Amphibians [frontiersin.org]

- 8. Samandarin - Wikipedia [en.wikipedia.org]

- 9. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Samandarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarone is a steroidal alkaloid primarily isolated from the skin secretions of the European fire salamander (Salamandra salamandra). As a member of the samandarine family of toxins, it exhibits significant biological activity, including neurotoxicity and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its isolation and synthesis, and a summary of its known biological effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this unique natural product.

Physicochemical Properties

This compound is a crystalline solid at room temperature. It is a complex steroidal alkaloid with a pentacyclic structure.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one | [1] |

| CAS Number | 467-52-7 | [1] |

| Molecular Formula | C₁₉H₂₉NO₂ | [1][2][3] |

| Molecular Weight | 303.44 g/mol | [2][3] |

| Property | Value | Reference |

| Melting Point | 191-192 °C (from methyl ethyl ketone); 189-191 °C (from 35% acetone) | [3] |

| Optical Rotation | [α]D²¹ -115.7° (acetone) | [3] |

| Solubility | Freely soluble in most organic solvents. Practically insoluble in water and NaOH solutions.[3] Dissolves well in DMSO.[2] | |

| Appearance | Needles (from methyl ethyl ketone or acetone) | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While full spectra are best consulted from the original publications, the following provides a summary of available data.

| Spectroscopy Type | Data Summary | Reference |

| Mass Spectrometry (MS) | GC-MS and EI-MS data are available.[4][5][6] HR-ESI-MS has been used to determine the molecular formula.[4][6] | |

| Nuclear Magnetic Resonance (NMR) | High-field ¹H and ¹³C NMR data have been reported.[4][5][6] | |

| Infrared (IR) Spectroscopy | GC-IR data is available.[4] |

Experimental Protocols

Isolation of this compound from Natural Sources

A noninvasive "milking" procedure has been developed to obtain samandarine alkaloids from fire salamanders, followed by purification using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Methodology:

-

Glandular Secretion Collection:

-

Extraction:

-

The collected secretion is extracted with methanol.[4]

-

-

Purification:

Chemical Synthesis of this compound

The synthesis of this compound was reported by Hara and Oka in 1967.[3] This process involves the oxidation of the secondary alcohol in the related alkaloid, samandarine.

Methodology:

-

Starting Material: Samandarine, the corresponding secondary alcohol, is used as the precursor.

-

Oxidation: The hydroxyl group at C-16 of samandarine is oxidized to a ketone to yield this compound.

Biological Activity and Potential Applications

This compound, along with other samandarine alkaloids, is a potent toxin. Its biological effects are primarily characterized by its impact on the central nervous system.

Toxicological Profile

-

Neurotoxicity: Samandarine alkaloids are known to be highly toxic to mammals, affecting the central nervous system.[8] Poisoning can lead to convulsions and respiratory paralysis, ultimately resulting in death.[8][9][10] The precise mechanism of action remains largely unknown.[8]

Antimicrobial and Antifungal Activity

-

Samandarine alkaloids, including this compound, have demonstrated mild antimicrobial and antifungal activity.[4][5][6] this compound is reported to be the most potent among the samandarines in this regard.

-

This activity is of research interest, particularly in the context of the fungal pathogen Batrachochytrium salamandrivorans (Bsal), which poses a significant threat to salamander populations.[4][5][6][11]

Drug Development Potential

The potent biological activity of this compound suggests that it or its derivatives could serve as a lead compound in drug discovery. However, its high toxicity presents a significant challenge. Further research into its mechanism of action and structure-activity relationships is necessary to explore any potential therapeutic applications. The synthesis of samandarine alkaloids is being explored to provide access to these compounds for biological studies without impacting the protected salamander populations.[12]

Conclusion

This compound is a fascinating and potent steroidal alkaloid with a rich chemical and biological profile. This guide has summarized the current knowledge of its physical and chemical properties, methods for its isolation and synthesis, and its biological activities. For researchers and professionals in drug development, this compound represents a challenging yet potentially rewarding area of study. Further elucidation of its mechanism of action and the exploration of its chemical space through synthetic analogues may unlock future therapeutic applications.

References

- 1. This compound | C19H29NO2 | CID 12315228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Samandarine [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Samandarin - Wikipedia [en.wikipedia.org]

- 9. Samandarine | TargetMol [targetmol.com]

- 10. Samandarine | Scientist.com [app.scientist.com]

- 11. A salamander's toxic arsenal: review of skin poison diversity and function in true salamanders, genus Salamandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of samandarine alkaloids | Stanford Digital Repository [purl.stanford.edu]

Samandarone: A Technical Deep Dive into a Potent Salamander Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarone, a prominent member of the samandarine family of steroidal alkaloids, is a potent neurotoxin found in the skin secretions of the fire salamander (Salamandra salamandra). This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectral data, and toxicological profile in relation to other key samandarine alkaloids. The document elucidates the known biosynthetic pathways, details experimental protocols for isolation, and explores the current understanding of its mechanism of action. Through structured data presentation and visual diagrams, this guide aims to serve as a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Samandarine alkaloids are a unique class of steroidal alkaloids produced by fire salamanders as a chemical defense mechanism. These compounds are characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system. Among these, this compound and its parent compound, samandarine, are the most abundant and well-studied. This compound (C19H29NO2) is structurally distinguished from samandarine by the oxidation of the C16 hydroxyl group to a ketone. This seemingly minor structural modification has implications for its biological activity. These alkaloids are known for their potent neurotoxicity, primarily affecting the central nervous system and causing symptoms such as convulsions and respiratory paralysis.[1][2]

Physicochemical and Spectral Properties

A comparative summary of the key physicochemical and spectral properties of this compound and the closely related samandarine is presented below. This data is crucial for identification, purification, and characterization of these alkaloids.

| Property | This compound | Samandarine | Samanone | O-Acetylsamandarine |

| Molecular Formula | C19H29NO2[3] | C19H31NO2 | C19H31NO | C21H33NO3 |

| Molecular Weight | 303.4 g/mol [3] | 305.45 g/mol [4] | 289.4 g/mol | 347.5 g/mol |

| Melting Point | 191-192 °C[4] | 187-188 °C[4] | - | - |

| Specific Rotation | [α]D21 -115.7° (acetone)[4] | [α]D +36° (c 0.4, MeOH)[5] | [α]D -9.2° (c 0.1, MeOH)[5] | [α]D +42° (c 0.2, MeOH)[5] |

Spectral Data:

Samandarine: [5]

-

1H NMR (600 MHz, CD3OD): Key signals include those for the ether bridge protons and the proton at C16.

-

13C NMR (150 MHz, CD3OD): Characteristic signals for the oxa-carbons of the ether bridge and the hydroxyl-bearing C16 are observed.

-

IR (GC-IR, cm-1): νmax 3431, 3321 (O-H, N-H stretching), 2938, 2853 (C-H stretching).

Samanone: [5]

-

1H and 13C NMR (CD3OD): NMR data support a samandarine-type skeleton but lacking the oxygen bridge in ring A. A keto group at C15 is indicated by a shift of 220.9 ppm in the 13C NMR spectrum.[7]

-

IR (GC-IR, cm-1): νmax 2960, 2931, 2875, 2860 (C-H stretching), 1726 (C=O stretching).

Biological Activity and Toxicology

Samandarine alkaloids are highly toxic, with samandarine having a reported LD50 of 70 µg/kg in mice and 700-900 µg/kg in dogs.[2] The primary target of these neurotoxins is the central nervous system, particularly the spinal cord, leading to convulsions and ultimately death by respiratory paralysis.[1] While specific comparative LD50 values for a wide range of samandarine alkaloids are not available, the high toxicity of the class is well-established.

| Alkaloid | Animal Model | Route of Administration | LD50 |

| Samandarine | Mouse | Not Specified | 70 µg/kg[2] |

| Samandarine | Dog | Not Specified | 700-900 µg/kg[2] |

Biosynthesis of Samandarine Alkaloids

The biosynthesis of samandarine alkaloids, including this compound, originates from cholesterol. The intricate pathway involves a series of enzymatic modifications, including the expansion of the A-ring to incorporate a nitrogen atom, derived from the amino acid glutamine.[2]

Caption: Biosynthetic relationship of this compound and samandarine from cholesterol.

Mechanism of Action

The precise molecular mechanism of action for samandarine alkaloids remains an active area of research. It is understood that their neurotoxicity stems from their effects on the central nervous system.[1] While direct interactions with specific ion channels or receptors have not been definitively characterized for this compound, the symptoms of poisoning, such as convulsions and paralysis, are suggestive of interference with neuronal signaling. Potential targets could include voltage-gated sodium channels, GABA receptors, or nicotinic acetylcholine receptors, which are critical for regulating neuronal excitability. However, to date, specific binding affinities and modulatory effects of samandarine alkaloids on these targets have not been reported.

Caption: Postulated molecular targets of this compound in the central nervous system.

Experimental Protocols

Isolation of Samandarine Alkaloids

A non-invasive protocol for the isolation of samandarine alkaloids from the skin secretions of Salamandra salamandra has been described by Knepper et al. (2019).[6]

Caption: Workflow for the non-invasive isolation and characterization of samandarine alkaloids.

Methodology:

-

Collection: Glandular secretions are obtained via a non-invasive "milking" procedure from the parotoid glands of the salamander.[6]

-

Extraction: The collected secretion is extracted with methanol.[6]

-

Analysis and Purification: The extract is subjected to High-Performance Liquid Chromatography coupled with Heated Electrospray Ionization Mass Spectrometry (HPLC-HESI-MS) for analysis. Purification of individual alkaloids is achieved using semi-preparative HPLC.[6]

-

Characterization: The structure of the isolated compounds is elucidated using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

Synthesis of this compound

A total synthesis of this compound was reported by Hara and Oka in 1967. While the detailed experimental procedures from the original publication are not readily accessible, the synthesis represents a significant achievement in the chemical construction of this complex steroidal alkaloid. Further investigation into modern synthetic routes is warranted for the production of this compound and its analogs for pharmacological studies.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent neurotoxicity and unique chemical structure. While progress has been made in its isolation and characterization, several knowledge gaps persist. Future research should focus on:

-

Detailed Pharmacological Profiling: Elucidating the specific molecular targets of this compound and other samandarine alkaloids to understand their precise mechanism of neurotoxicity. This includes investigating their interactions with various ion channels and receptors.

-

Comparative Toxicology: Establishing a comprehensive toxicological profile for a wider range of samandarine alkaloids to understand structure-activity relationships.

-

Development of Synthetic Methodologies: Advancing synthetic routes to produce this compound and its derivatives in sufficient quantities for in-depth pharmacological and toxicological evaluation.

-

Therapeutic Potential: Despite their toxicity, the unique structure of samandarine alkaloids may serve as a scaffold for the development of novel therapeutic agents, particularly in the field of neuroscience.

A deeper understanding of this compound and its relatives will not only contribute to the field of toxinology but also has the potential to unlock new avenues for drug discovery and development.

References

Samandarone: A Technical Guide on its Discovery, Background, and Biological Significance

Executive Summary: This document provides a comprehensive technical overview of Samandarone, a steroidal alkaloid isolated from the skin secretions of the European fire salamander (Salamandra salamandra). We delve into the historical context of its discovery, its physicochemical properties, biological activities, and the experimental methodologies used for its isolation. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry, offering a consolidated resource on this unique and potent bioactive compound.

Discovery and Historical Background

The toxicity of salamanders has been documented since antiquity, with early writings from physicians and philosophers in Classical antiquity and the Middle Ages describing symptoms consistent with the effects of their poison.[1] However, a scientific understanding of the toxic principles began to emerge much later. In 1768, the physician Laurentius first identified the skin gland secretions as the source of the poison.[1]

Significant progress was made in the 19th and 20th centuries. Key milestones in the discovery and characterization of the samandarine alkaloid family, including this compound, are outlined below:

-

1866: Zalesky performed toxicological studies, isolating the family of alkaloids and demonstrating their potent effects on various animals. He also made the crucial observation that the salamander's own venom is toxic if it enters its bloodstream.[1]

-

1899: Faust developed a method to purify the main alkaloid, samandarin, as a crystalline sulfate salt through a series of acid-base extractions from chloroform-euthanized salamanders.[1]

-

1926: Gessner conducted further pharmacological examinations, determining that the poison primarily affects the central nervous system, particularly the spinal cord.[1]

-

Mid-20th Century: The most extensive work was carried out by German scientists Schöpf and Habermehl. They successfully elucidated the structures of nine different samandarine alkaloids, identifying samandarin as the main component and this compound as a significant constituent.[1] this compound is the ketone corresponding to the secondary alcohol in samandarine.[2]

-

1961: The precise structure and stereochemistry of the parent compound, samandarin, were definitively confirmed using X-ray crystallography, which solidified the structural understanding of the entire class, including this compound.[1][2]

-

1968: Habermehl and Haaf investigated the biosynthesis of these alkaloids, using in vivo and in vitro experiments to establish that they originate from a cholesterol precursor in the salamander's liver, testes, or ovaries.[1][3]

This compound, along with samandarine, constitutes approximately 75% of the total alkaloid content in the skin glands of European fire and Alpine salamanders.[2] These compounds serve a dual purpose for the salamander: they act as a potent anti-predator defense and provide protection against microbial and fungal infections.[1][4][5][6] The recent emergence of the lethal fungus Batrachochytrium salamandrivorans (Bsal) has renewed interest in the anti-infectious properties of these alkaloids.[4][7][8]

Physicochemical Properties of this compound

This compound is a lipid-soluble steroidal alkaloid characterized by a unique 7-6-6-5 fused ring system.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₂ | [2][3] |

| Molecular Weight | 303.44 g/mol | [2][3] |

| CAS Number | 467-52-7 | [3] |

| Appearance | Needles | [2] |

| Melting Point | 191-192°C (from methyl ethyl ketone) | [2] |

| 189-191°C (from 35% acetone) | [2] | |

| Optical Rotation | [α]D²¹ -115.7° (acetone) | [2] |

| IUPAC Name | (1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.0²,¹⁴.0³,¹¹.0⁶,¹⁰]nonadecan-8-one | [3] |

Biological Source and Biosynthesis

This compound is exclusively produced and secreted by fire salamanders of the genus Salamandra.[1][5] The glands are distributed across the dorsum but are highly concentrated in macroglandular structures known as the parotoid glands, located on the head.[4] Research has shown that the biosynthesis of samandarine alkaloids, including this compound, occurs not only in the skin but also in the liver, testes, and ovaries.[1][3]

The biosynthetic pathway originates from cholesterol. Key transformations include the enlargement of the A ring via nitrogen insertion from a glutamine residue and the degradation of the C-17 side chain.[1] While the complete enzymatic machinery has not been elucidated, the pathway is understood to proceed via oxidation at the C-16 position of the steroid core to first yield samandarine, which is then further oxidized to produce this compound.[1][5]

Biological Activity

The biological effects of samandarine alkaloids are potent and multifaceted. While much of the early toxicity data was generated for the primary alkaloid, samandarin, subsequent studies have highlighted the significant antimicrobial properties of this compound itself.

Neurotoxicity

Samandarine alkaloids are highly toxic to vertebrates.[1] The poison acts primarily on the central nervous system, specifically targeting neurons in the spinal cord.[1] The precise molecular mechanism of action remains largely unknown.[1][9] Poisoning can occur via ingestion or transdermal exposure and progresses through distinct stages:

-

Early Stage: Characterized by over-excitation of muscles, restlessness, hypertension, rapid breathing, and dilated pupils.[1]

-

Late Stage: Leads to convulsions, difficulty breathing (dyspnea), and paralysis.[1]

-

Terminal Stage: Death occurs within hours due to respiratory paralysis.[1]

| Compound | Test Animal | LD₅₀ Value | Source |

| Samandarin | Mouse | 70 µg/kg | [1] |

| Samandarin | Dog | 700-900 µg/kg | [1] |

Antimicrobial and Antifungal Activity

This compound has demonstrated significant activity against a range of bacteria and fungi.[4][10] It is often the most potent antimicrobial agent among the samandarine alkaloids.[10][11] This activity is a critical component of the salamander's defense against skin pathogens.[5][6]

| Target Organism | Compound | Minimum Effective Concentration (MEC) | Source |

| Saccharomyces cerevisiae | This compound | 1.5 x 10⁻⁶ M | [10] |

| Phycomyces blakesleeanus | This compound | 3.0 x 10⁻⁶ M | [10] |

This compound also exhibits broad inhibitory action against Escherichia coli, Proteus mirabilis, Bacillus subtilis, Geotrichum candidum, and Trichoderma viride.[10]

Experimental Protocols

Non-Invasive Isolation of this compound

Modern methods for obtaining salamander alkaloids prioritize the well-being of the animals. A non-invasive "milking" technique followed by HPLC purification has been successfully employed.[4][7][8]

Protocol:

-

Collection of Secretion:

-

Extraction:

-

Purification and Analysis:

-

The methanolic extract is diluted (e.g., 1:10 in MeOH) for analysis.[4]

-

Initial method development is performed using High-Performance Liquid Chromatography coupled to Heated Electrospray Ionization Mass Spectrometry (HPLC/HESI-MS), as the alkaloids lack a strong chromophore for PDA detection.[4]

-

The method is then scaled up to semi-preparative HPLC for the purification of individual alkaloids, including this compound.[4][7][8]

-

Structural confirmation of the isolated fractions is achieved using high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS).[4][7][8]

-

Chemical Synthesis

While of interest to synthetic chemists in the 1960s and 1970s, the total synthesis of samandarine alkaloids has not been widely pursued in recent years.[1] A key challenge is the construction of the bridged oxazolidone system of Ring A with the correct stereoselectivity. A synthetic approach developed by Shimizu in 1976 successfully created this feature, proceeding through the following key steps:

-

Formation of an epoxide on an alkene precursor using m-chloroperoxybenzoic acid (m-CPBA).

-

Anti-Markovnikov opening of the epoxide ring using sodium azide (NaN₃) to introduce the nitrogen functionality at the desired position.[1]

More recent work has revisited the chemical synthesis of multiple members of the samandarine family, highlighting the potential to produce these compounds for biological evaluation without relying on the protected salamander species.[9]

References

- 1. Samandarin - Wikipedia [en.wikipedia.org]

- 2. Samandarine [drugfuture.com]

- 3. This compound | C19H29NO2 | CID 12315228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A salamander's toxic arsenal: review of skin poison diversity and function in true salamanders, genus Salamandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of samandarine alkaloids | Stanford Digital Repository [purl.stanford.edu]

- 10. The Arsenal of Bioactive Molecules in the Skin Secretion of Urodele Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S,5R,5aS,5bS,7aR,9S,10aS,10bS,12aR)-Octadecahydro-5a,7a-dimethyl-2,5-epoxycyclopenta(5,6)naphth(1,2-d)azepin-9-ol | C19H31NO2 | CID 9548773 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Shifting Shield: An In-depth Analysis of Samandarone Variability in Salamander Populations

A Technical Guide for Researchers and Drug Development Professionals

The skin secretions of salamanders, particularly those of the genus Salamandra, are a rich source of bioactive steroidal alkaloids, with samandarone being a prominent and toxic constituent.[1] This technical guide delves into the natural variability of this compound content within and between salamander populations, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. Understanding this variability is crucial for ecological studies, toxicological assessments, and the potential exploration of these compounds as leads for novel therapeutics.

Quantitative Variability of this compound

The concentration and relative proportion of this compound in the skin secretions of salamanders exhibit significant variation. This variability is observed not only between different species and geographically distinct populations but also among individuals within the same population and even within a single individual over time.[2][3]

A key study by Mebs and Pogoda (2005) highlighted the intraspecific variability in the two major alkaloids, samandarine and this compound, in two German populations of the European fire salamander (Salamandra salamandra terrestris). Their research revealed a high degree of variation in the ratio of these two alkaloids among different individuals.[2][3] The findings from this and other studies are summarized in the tables below.

Table 1: Interspecific and Interpopulational Variation of this compound

| Species | Population/Region | This compound Content/Ratio | Reference |

| Salamandra salamandra terrestris | Kronberg/Taunus, Germany | High intraspecific variability in the ratio of samandarine to this compound. | [2][3] |

| Salamandra salamandra terrestris | Harz, Germany | High intraspecific variability in the ratio of samandarine to this compound. | [2][3] |

| Lyciasalamandra spp. | Dodecanese Islands, Greece | No statistically significant difference in this compound content between island populations. | [4] |

| Salamandra infraimmaculata | Not specified | Higher percentages of this compound compared to other Salamandra species. | [5] |

| Salamandra salamandra | Not specified | Higher percentages of this compound compared to other Salamandra species. | [5] |

Table 2: Factors Influencing this compound Content

| Factor | Observation | Potential Implication | Reference |

| Genetics | Different species and subspecies exhibit distinct alkaloid profiles. | The biosynthetic pathways are genetically determined and have evolved differently. | [5] |

| Geography | Populations in different locations show variations in alkaloid composition. | Environmental pressures, such as predator prevalence and microbial threats, may drive selection for different chemical defenses. | [3] |

| Individual Variation | Significant differences in this compound content are observed among individuals of the same population. | Suggests that factors such as age, sex, health, and microhabitat may play a role. | [2] |

| Temporal Variation | The ratio of samandarine to this compound can change within a single individual over a period of months. | Indicates that the synthesis and/or metabolism of these alkaloids are dynamic processes, possibly influenced by seasonal or physiological changes. | [2] |

Experimental Protocols

The analysis of this compound content in salamander populations involves several key experimental steps, from the collection of skin secretions to the analytical quantification of the target compound. The following protocols are based on methodologies described in the scientific literature.[1]

Noninvasive Collection of Skin Secretions

A noninvasive "milking" technique is employed to obtain skin secretions without harming the salamanders.

-

Animal Handling: Gently hold the salamander.

-

Gland Stimulation: Apply gentle pressure with the thumb to the parotoid glands (located behind the head) and along the dorsal skin glands.

-

Secretion Collection: The milky white secretion is collected in a glass vial.

-

Sample Storage: The collected secretion is immediately preserved, for example, by adding methanol, to prevent degradation of the alkaloids.[1]

Sample Preparation and Extraction

-

Extraction: The collected secretion in methanol is thoroughly mixed by gentle shaking for approximately 20 minutes to ensure complete extraction of the alkaloids.

-

Filtration: The extract is then filtered to remove any particulate matter.

-

Dilution: The filtered extract is diluted with methanol to a suitable concentration for analysis.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. An Agilent HP-5MS capillary column (or equivalent) is suitable for separation.

-

Carrier Gas: Helium is used as the carrier gas.

-

Injection: A small volume of the diluted extract is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the different components of the extract. A typical program starts at 50°C, holds for 5 minutes, and then ramps up to 320°C at a rate of 10°C per minute.[1]

-

Ionization: Electron impact (EI) ionization at 70 eV is used to fragment the molecules.

-

Mass Analysis: The mass spectrometer scans a mass-to-charge ratio (m/z) range (e.g., 40-600) to detect the characteristic fragments of this compound.

-

Quantification: The amount of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated using known concentrations of a purified this compound standard.

Purification and Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the purification of this compound from the crude extract, which can then be used for obtaining analytical standards or for further structural elucidation.

-

Instrumentation: A preparative or semi-preparative HPLC system is used.

-

Column: A C18 reversed-phase column is commonly used for the separation of steroidal alkaloids.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used as the mobile phase. The gradient is optimized to achieve the best separation of the different alkaloids present in the extract.

-

Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be used for detection and fraction collection.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound content in salamander populations.

Biosynthetic Pathway of this compound

This compound is a steroidal alkaloid biosynthesized from cholesterol. The pathway involves a series of enzymatic modifications, including the expansion of the A ring with the incorporation of a nitrogen atom from glutamine and the degradation of the cholesterol side chain. While the complete enzymatic cascade has not been fully elucidated, the following diagram presents a conceptual overview of the key transformations.

Conclusion and Future Directions

The natural variability of this compound content in salamander populations is a complex phenomenon influenced by a combination of genetic, geographical, and individual factors. The methodologies outlined in this guide provide a robust framework for the continued investigation of this variability. Future research should focus on elucidating the complete enzymatic pathway of this compound biosynthesis, which will provide deeper insights into the regulation of its production. Furthermore, comprehensive studies correlating this compound content with specific ecological pressures, such as predator diversity and pathogen prevalence, will enhance our understanding of the evolutionary drivers of this chemical defense. For drug development professionals, a thorough characterization of the natural variability of this compound and related alkaloids is a critical first step in identifying potent and specific molecular scaffolds for further investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Samandarone: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone is a potent steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra species). As one of the primary toxic components of the salamander's defensive arsenal, it has garnered interest for its significant biological activity. This technical guide provides a comprehensive overview of the molecular properties of this compound, the experimental protocols for its characterization, and what is currently understood about its mechanism of action.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for its identification and for theoretical modeling in drug development.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₂₉NO₂ | [1][2][3] |

| Molecular Weight | 303.44 g/mol | [4] |

| Exact Mass | 303.219829168 Da | [2] |

| Monoisotopic Mass | 303.219829168 Da | [2] |

Experimental Protocols for Characterization

The determination of this compound's molecular formula and structure relies on a combination of chromatographic separation and advanced spectrometric techniques.

Isolation and Purification

A common initial step for the analysis of this compound is its isolation from the complex mixture of alkaloids present in salamander skin secretions. High-performance liquid chromatography (HPLC) is a frequently employed method for this purpose.[1][5]

Mass Spectrometry for Molecular Formula and Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal in determining the elemental composition and exact mass of this compound.

-

Electrospray Ionization (ESI-HRMS): This soft ionization technique is used to generate protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for precise mass determination. In a typical analysis, data is acquired in positive ionization mode.[1][4][5] For instance, one method utilized a mass resolution of 30,000, a capillary temperature of 275°C, a source voltage of 3.70 kV, and a source current of 100 μA.[4]

-

Tandem Mass Spectrometry (HRMS/MS): To gain structural insights, collision-induced dissociation (CID) is applied to the parent ion. The resulting fragmentation patterns are characteristic of the molecule's structure.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often utilizing electron ionization (EI), provides information on the molecular weight and fragmentation patterns that are highly reproducible and can be compared against spectral libraries.[1][3][5]

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

While mass spectrometry provides the molecular formula, NMR spectroscopy is essential for elucidating the complex three-dimensional structure of this compound. This includes:

-

¹H and ¹³C NMR: To identify the hydrogen and carbon environments within the molecule.

-

2D NMR techniques (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assignment of the molecular structure.[1][5]

Biological Activity and Signaling Pathways

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, it is known to be a potent neurotoxin.

This compound primarily affects the central nervous system.[2] Poisoning leads to symptoms such as convulsions and, ultimately, death through respiratory paralysis.[2] While the direct molecular targets have not been definitively identified, the symptoms suggest interference with neuronal signaling pathways.

Below is a diagram illustrating the general workflow for the characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

The following diagram illustrates the known toxicological effects of this compound.

Caption: Known toxic effects of this compound on the central nervous system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Samandarin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ecological Significance and Neurotoxic Action of Samandarone in Salamander Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological role and toxicological properties of samandarone, a potent steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra species). The document is intended for researchers in toxinology, pharmacology, and drug development, offering detailed information on the compound's biosynthesis, mechanism of action, and methods for its study.

Introduction: A Chemical Shield in the Forest Undergrowth

Salamanders of the genus Salamandra are well-known for their striking aposematic coloration, a vibrant warning to potential predators of their potent chemical defenses.[1][2] This defense is largely reliant on a cocktail of steroidal alkaloids, with this compound and its close analogue samandarin being the principal toxic components.[3] These compounds are secreted from specialized parotoid glands, typically located on the dorsal surface of the salamander's head.[4] The potent neurotoxicity and antimicrobial properties of this compound underscore its critical role in the survival and ecological success of these amphibians, deterring predators and protecting against pathogens.[4][5]

Biosynthesis of this compound

This compound is a steroidal alkaloid, endogenously synthesized by the salamander from cholesterol.[4] The biosynthetic pathway, while not fully elucidated, is known to occur in the liver, testes, and ovaries.[3] The process involves a significant rearrangement of the cholesterol steroid nucleus, including the insertion of a nitrogen atom, derived from the amino acid glutamine, to form the characteristic aza-A-homo-steroid core.[4] Subsequent enzymatic reactions lead to the degradation of the cholesterol side chain and modifications to the steroid rings to yield the final this compound molecule.[4]

Figure 1: Simplified biosynthesis pathway of this compound from cholesterol.

Physicochemical and Toxicological Properties of this compound

This compound is a crystalline solid with the chemical formula C₁₉H₂₉NO₂ and a molecular weight of 303.4 g/mol .[6] Its steroidal structure confers lipophilic properties, facilitating its absorption across biological membranes.

Quantitative Toxicity Data

| Compound | Test Animal | Route of Administration | LD₅₀ | Reference(s) |

| Samandarin | Mouse | Intraperitoneal | 70 µg/kg | [4][7] |

| Samandarin | Dog | Intravenous | 700-900 µg/kg | [4] |

| Samandarin | Frog | Not Specified | 19 mg/kg | [1] |

| Samandarin | Rabbit | Not Specified | 1 mg/kg | [1] |

Table 1: Lethal Dose (LD₅₀) of Samandarin in Various Animal Models.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, contributing to the salamander's defense against cutaneous infections. This compound has been identified as the most potent antimicrobial among the main samandarine alkaloids.[5]

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| This compound | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

| Samandarine | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

| Samandaridine | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

Table 2: Antimicrobial Activity of Samandarine Alkaloids.

Mechanism of Action: A Neurotoxic Assault

The primary target of this compound is the central nervous system (CNS), with a pronounced effect on the spinal cord.[4] Poisoning by samandarine alkaloids leads to a cascade of severe neurological symptoms, including restlessness, muscle convulsions, hypertension, and ultimately, death through respiratory paralysis.[4]

While the precise molecular target of this compound has not been definitively identified, the observed physiological effects strongly suggest that it acts as a potent neurotoxin that induces neuronal hyperexcitability. This could potentially occur through the modulation of ion channel function, such as voltage-gated sodium channels, or interference with inhibitory neurotransmission, for example, by acting as an antagonist at GABA receptors.[8][9][10]

Figure 2: Hypothesized signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

Toxin Collection, Extraction, and Purification

A non-invasive "milking" technique can be employed to collect skin secretions from salamanders. The crude secretion is then processed to isolate this compound.

Figure 3: Workflow for the collection, extraction, and purification of this compound.

Methodology:

-

Collection: Gently restrain the salamander and apply light pressure to the parotoid glands to induce the secretion of the milky white poison. Collect the secretion in a sterile glass vial.

-

Extraction: Add methanol to the collected secretion and vortex thoroughly to dissolve the alkaloids.

-

Purification: Centrifuge the methanolic extract to pellet any cellular debris. The supernatant can be directly subjected to reverse-phase high-performance liquid chromatography (HPLC) for the purification of this compound. A C18 column is typically used with a gradient of acetonitrile in water.

-

Analysis: The purified this compound can be identified and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Neurotoxicity Assessment

The neurotoxic effects of this compound can be evaluated in a rodent model.

Figure 4: Workflow for in vivo neurotoxicity assessment of this compound.

Methodology:

-

Animal Model: Use adult male mice (e.g., Swiss Webster strain) for the assay.

-

Dose Preparation: Prepare serial dilutions of purified this compound in a sterile saline solution.

-

Administration: Administer the different doses of this compound via intraperitoneal injection.

-

Observation: Continuously monitor the animals for signs of neurotoxicity, including tremors, convulsions, changes in posture and gait, and respiratory distress.

-

Data Collection: Record the latency to the onset of symptoms and the severity of convulsions using a standardized scoring system. Monitor respiratory rate.

-

Endpoint: Determine the LD₅₀ using statistical methods such as probit analysis.

In Vitro Neurotoxicity and Electrophysiological Analysis

The direct effects of this compound on neuronal activity can be investigated using primary spinal cord neuron cultures.

Methodology:

-

Cell Culture: Prepare primary neuronal cultures from the spinal cords of rodent embryos.

-

Compound Application: After the neurons have matured in vitro, apply different concentrations of this compound to the culture medium.

-

Neurotoxicity Assessment: Assess cell viability using assays such as the MTT or LDH assay to determine the cytotoxic concentration of this compound.

-

Electrophysiology: To investigate the mechanism of action, perform whole-cell patch-clamp recordings on individual neurons.

-

Record changes in resting membrane potential and action potential firing in response to this compound application.

-

Use voltage-clamp protocols to study the effects of this compound on specific ion currents (e.g., voltage-gated sodium and potassium currents).

-

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[11][12][13][14][15]

Methodology:

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Saccharomyces cerevisiae, Staphylococcus aureus) corresponding to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a fascinating example of a highly evolved chemical defense in the animal kingdom. Its potent neurotoxicity and antimicrobial properties make it a subject of significant interest for both ecological and pharmacological research. While its primary role in salamander defense is well-established, the precise molecular mechanism of its neurotoxic action remains an open area for investigation. Future research employing advanced electrophysiological and molecular techniques will be crucial to identify the specific ion channels or receptors targeted by this compound. A deeper understanding of its mechanism of action could pave the way for the development of novel pharmacological tools and potentially new therapeutic leads.

References

- 1. (2S,5R,5aS,5bS,7aR,9S,10aS,10bS,12aR)-Octadecahydro-5a,7a-dimethyl-2,5-epoxycyclopenta(5,6)naphth(1,2-d)azepin-9-ol | C19H31NO2 | CID 9548773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Samandarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C19H29NO2 | CID 12315228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. About: Samandarin [dbpedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 10. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. protocols.io [protocols.io]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Samandarone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samandarone is a toxic steroid alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra)[1][2]. These secretions serve as a defense mechanism against predators and microorganisms[2][3]. The unique chemical structure and biological activity of this compound and related alkaloids have garnered interest in the scientific community for potential pharmaceutical applications[2]. However, obtaining pure this compound is essential for accurate biological and toxicological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex biological extracts[1][4][5]. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Challenges in this compound Purification

A significant challenge in the purification of this compound and other salamander alkaloids is their weak ultraviolet-visible (UV-Vis) absorbance[1]. This characteristic makes detection by standard photodiode array (PDA) detectors difficult. Therefore, method development often relies on mass spectrometry (MS) detection, and for purification, a diode array detector set to a low wavelength (e.g., 190-210 nm) is often employed[1][6].

Experimental Protocols

1. Sample Preparation: Extraction of Alkaloids from Salamander Secretions

A non-invasive method for collecting salamander skin secretions is recommended to obtain the starting material[1].

-

Collection: Gently collect the skin secretions from the parotoid glands of the fire salamander.

-

Extraction: The collected secretion is then extracted with methanol (MeOH) for approximately 20 minutes with gentle agitation[1].

-

Filtration and Dilution: The methanolic extract is filtered to remove any particulate matter. For analytical method development, the extract is typically diluted (e.g., 1:10 in MeOH)[1]. For preparative purification, the extract can be concentrated before injection.

2. HPLC Method Development and Analytical Separation

Initial method development is performed on an analytical scale to optimize the separation of this compound from other alkaloids in the crude extract.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS) is used[1].

-

Chromatographic Conditions: A reversed-phase separation is effective for these types of compounds[1][4]. An Agilent Zorbax Eclipse Plus C18 column (3.5 μm, 2.1 × 150 mm) has been used successfully for the analytical separation of salamander alkaloids[1].

-

Mobile Phase: A gradient elution using a mixture of water, acetonitrile (ACN), and an acidic modifier like formic acid is employed to achieve good separation[1]. The formic acid helps to improve peak shape and ionization efficiency if using MS detection.

3. Semi-Preparative HPLC for this compound Purification

Once the analytical method is established, it can be scaled up to a semi-preparative scale for the isolation of pure this compound.

-

Instrumentation: A semi-preparative HPLC system with a higher flow rate capacity, a larger column, and a fraction collector is required[1].

-

Column: A larger dimension column with the same stationary phase as the analytical column is used, for instance, a Nucleodur C18 HTec (5 μm, 10 × 250 mm)[1].

-

Flow Rate: The flow rate is increased to accommodate the larger column dimensions, for example, to 4.73 mL/min[1].

-

Fraction Collection: Fractions are collected based on the retention time of the target peak corresponding to this compound, as determined during the analytical run.

Data Presentation

Table 1: HPLC Parameters for this compound Purification

| Parameter | Analytical HPLC | Semi-Preparative HPLC |

| Column | Agilent Zorbax Eclipse Plus C18 (3.5 μm, 2.1 × 150 mm) | Nucleodur C18 HTec (5 μm, 10 × 250 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 30% B over 15 min | 5% B to 30% B over 15 min |

| Flow Rate | 0.3 mL/min | 4.73 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | DAD (190-600 nm) or MS | DAD (190-600 nm) |

| Injection Volume | 5-10 µL | 100-500 µL |

Note: The gradient is an example based on the separation of similar alkaloids[1]. Optimization may be required for the best resolution of this compound.

Mandatory Visualization

Caption: Workflow for the purification of this compound using HPLC.

Caption: Logical relationship of the chromatographic separation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Non-Invasive Methods for Sampling Samandarone from Salamanders: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone, a potent steroidal alkaloid found in the skin secretions of salamanders, particularly the European fire salamander (Salamandra salamandra), has garnered significant interest for its potential pharmacological applications. Its neurotoxic properties, which cause convulsions and respiratory paralysis, suggest a profound interaction with the central nervous system, offering a unique avenue for drug discovery and development.[1][2] Historically, the acquisition of such compounds involved invasive procedures that were harmful to the animals. This document outlines detailed, non-invasive methods for the collection of this compound, ensuring the ethical treatment of salamanders while providing a reliable source of this valuable compound for research.

Data Presentation: Alkaloid Yield from Non-Invasive Sampling

Direct comparative studies quantifying the yield of this compound from different non-invasive methods are limited in the current literature. However, existing research provides some indication of the potential yields. The "milking" technique has been successfully used to obtain significant quantities of salamander skin secretions for alkaloid isolation.[3]

| Sampling Method | Species | Number of Animals | Total Secretion Yield | This compound Yield | Reference |

| Milking | Salamandra salamandra | 100 | 1 g | Not specified | [3] |

Note: The concentration of this compound within the secretion can vary depending on the individual salamander, its geographic origin, and the time of year. Further quantitative analysis is required to establish a precise comparison of this compound yields between the different non-invasive methods.

Experimental Protocols

Protocol 1: Manual "Milking" Technique for Skin Secretion Collection

This method allows for the direct collection of concentrated skin secretions with minimal stress to the animal.

Materials:

-

Live salamanders (Salamandra salamandra)

-

Sterile glass vials or containers

-

Methanol (HPLC grade)

-

Pipettes

-

Gloves

Procedure:

-

Gently hold the salamander in one hand.

-

Using the thumb and forefinger of the other hand, apply gentle pressure to the parotoid glands located behind the head.

-

Collect the secreted milky fluid into a sterile glass vial.

-

Gentle pressure can also be applied to the tail root to stimulate secretion.

-

To extract the alkaloids, add a known volume of methanol to the collected secretion (a common ratio is 15 mL of methanol for 1 g of secretion).[3]

-

Agitate the mixture for approximately 20 minutes to ensure thorough extraction.

-

The resulting methanol extract, containing this compound and other alkaloids, can then be used for further analysis, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]

Protocol 2: Immersion Method for General Skin Secretion Sampling

This method is suitable for collecting a broader range of skin secretions, including those not concentrated in the parotoid glands.

Materials:

-

Live salamanders

-

Glass container with a lid

-

Deionized water

-

Trifluoroacetic acid (TFA)

-

Pipettes

-

Gloves

Procedure:

-

Place the salamander in a clean glass container.

-

Add a sufficient volume of deionized water to partially submerge the salamander.

-

Gently agitate the container for 5-10 minutes to encourage the release of skin secretions into the water.

-

Carefully remove the salamander from the container and return it to its housing.

-

To preserve the collected peptides and alkaloids, add trifluoroacetic acid (TFA) to the water to a final concentration of 0.1%.

-

The resulting solution can be stored and processed for the isolation and analysis of this compound.

Protocol 3: Dermal Swabbing for Mucus and Secretion Analysis

This is the least invasive method, suitable for collecting small amounts of material for qualitative or semi-quantitative analysis.

Materials:

-

Live salamanders

-

Sterile cotton or polyester-tipped swabs

-

Sterile microcentrifuge tubes

-

Methanol or other suitable solvent

-

Gloves

Procedure:

-

Gently restrain the salamander.

-

Using a sterile swab, gently rub the dorsal and ventral surfaces of the salamander. The number of strokes can be standardized for comparative studies (e.g., 50 times).

-

Place the head of the swab into a sterile microcentrifuge tube.

-

Add a known volume of a suitable solvent, such as methanol, to the tube to elute the collected secretions from the swab.

-

The resulting solution can be analyzed for the presence of this compound.

Visualizations

Experimental Workflow for this compound Sampling and Analysis

Caption: Workflow for non-invasive sampling and analysis of this compound.

Postulated Signaling Pathway of this compound Neurotoxicity

Caption: Postulated neurotoxic mechanism of this compound.

Disclaimer: The precise molecular targets of this compound within the central nervous system have not yet been fully elucidated. This diagram represents a generalized pathway based on the observed physiological effects. Further research is necessary to identify the specific receptors or ion channels involved.

References

Investigating the Neurotoxic Mechanisms of Samandarone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarone, a potent steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra), is a known neurotoxin. Reports indicate that it primarily targets the spinal cord, leading to severe neurological symptoms such as muscle hyperexcitability, convulsions, and ultimately, respiratory paralysis[1]. Despite the documented toxicity, the precise cellular and molecular mechanisms underlying this compound's neurotoxic effects remain largely uncharacterized.

These application notes provide a comprehensive framework and detailed experimental protocols for investigating the neurotoxicity of this compound. The methodologies outlined herein are designed to enable researchers to systematically explore its effects on neuronal viability, apoptosis, cellular stress, and electrophysiological function, with a particular focus on spinal cord neurons. The overarching goal is to elucidate the signaling pathways and molecular targets involved in this compound-induced neurotoxicity, thereby providing critical insights for toxicology, pharmacology, and the development of potential therapeutic countermeasures.

Experimental Strategy Overview

A multi-tiered approach is proposed to dissect the neurotoxic mechanism of this compound. This strategy begins with foundational cytotoxicity assessments and progresses to more in-depth analyses of specific cellular and functional endpoints.

Data Presentation